2-Hydroxy-6-methylpyrimidine-4-carboxamide
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C6H7N3O2 |
|---|---|
Molecular Weight |
153.14 g/mol |
IUPAC Name |
6-methyl-2-oxo-1H-pyrimidine-4-carboxamide |
InChI |
InChI=1S/C6H7N3O2/c1-3-2-4(5(7)10)9-6(11)8-3/h2H,1H3,(H2,7,10)(H,8,9,11) |
InChI Key |
YXFLPBKWUWYTBK-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=NC(=O)N1)C(=O)N |
Origin of Product |
United States |
Synthetic Strategies and Mechanistic Pathways
Strategic Approaches for Pyrimidine (B1678525) Core Synthesis
The formation of the pyrimidine ring is a foundational step in the synthesis of 2-Hydroxy-6-methylpyrimidine-4-carboxamide. Various synthetic methodologies can be employed to construct this heterocyclic system, each with its own advantages in terms of efficiency, versatility, and substrate scope.
Cycloaddition Reactions for Building the Pyrimidine Ring System
Cycloaddition reactions offer a powerful and convergent approach to the synthesis of the pyrimidine core. These reactions involve the combination of two or more unsaturated molecules to form a cyclic adduct. In the context of pyrimidine synthesis, [4+2] cycloadditions, also known as Diels-Alder reactions, and related transformations are particularly relevant. For instance, 1,2,3-triazines bearing electron-donating substituents can undergo cycloaddition with amidines to yield 2,5-disubstituted pyrimidines in excellent yields. thieme-connect.deresearchgate.net This strategy leverages the reactivity of the triazine as a diene component, which, upon reaction with a suitable dienophile (in this case, an amidine), forms the pyrimidine ring with the expulsion of a stable molecule like dinitrogen. The regioselectivity of such reactions is often governed by the electronic properties of the substituents on both the triazine and the amidine. Niobium(V) chloride has also been shown to mediate the intermolecular cycloaddition of alkynes with aryl nitriles, providing a route to substituted pyrimidine derivatives with high chemo- and regioselectivity. sci-hub.st
| Cycloaddition Type | Reactants | Key Features |
| [4+2] Cycloaddition | 1,2,3-Triazines and Amidines | High yields for 2,5-disubstituted pyrimidines. thieme-connect.deresearchgate.net |
| NbCl5-Mediated Cycloaddition | Alkynes and Aryl Nitriles | High chemo- and regioselectivity. sci-hub.st |
| [3+3] Cycloaddition | β-alkynyl-N-sulfonyl ketenimines and imidamides | Copper-catalyzed synthesis of 4-iminopyrimidines. thieme-connect.de |
Condensation Reactions Involving Amidines and Carbonyl Compounds for Pyrimidine Formation
One of the most classical and widely utilized methods for pyrimidine synthesis is the condensation reaction between a three-carbon component, typically a 1,3-dicarbonyl compound or its synthetic equivalent, and an N-C-N fragment, such as an amidine. researchgate.net The Pinner synthesis, a cornerstone of pyrimidine chemistry, involves the condensation of 1,3-dicarbonyl compounds with amidines, often catalyzed by acid or base, to form a variety of substituted pyrimidines. nih.gov This reaction proceeds through the initial formation of a Schiff base, followed by an intramolecular cyclization and subsequent dehydration to afford the aromatic pyrimidine ring. The versatility of this method allows for the synthesis of a wide range of pyrimidine derivatives by varying the substituents on both the dicarbonyl compound and the amidine. thieme-connect.deresearchgate.net For instance, the reaction of substituted amidines with chalcones (α,β-unsaturated ketones) can also lead to the formation of substituted pyrimidines. nih.gov
| Carbonyl Component | N-C-N Component | Reaction Name/Type |
| 1,3-Dicarbonyl compounds | Amidines | Pinner Synthesis nih.gov |
| β-Keto esters | Amidines | Pinner Synthesis nih.gov |
| Malonic esters | Amidines | Pinner Synthesis nih.gov |
| Chalcones | Amidines | Condensation Reaction nih.gov |
Multi-component Reactions as Versatile Routes to Pyrimidine Derivatives
Multi-component reactions (MCRs), where three or more reactants combine in a single synthetic operation to form a product that contains the essential parts of all the starting materials, have emerged as highly efficient and atom-economical strategies for the synthesis of complex molecules, including pyrimidine derivatives. researchgate.net The Biginelli reaction is a well-known example of an MCR that produces dihydropyrimidones, which can be subsequently oxidized to pyrimidines. Beyond the Biginelli reaction, numerous other MCRs have been developed. For instance, a regioselective, iridium-catalyzed multicomponent synthesis of pyrimidines from amidines and up to three different alcohols has been reported. nih.govnih.gov This process involves a sequence of condensation and dehydrogenation steps. Another example is a three-component coupling reaction catalyzed by zinc chloride, which allows for the synthesis of various 4,5-disubstituted pyrimidine derivatives from functionalized enamines, triethyl orthoformate, and ammonium (B1175870) acetate (B1210297) in a single step. nih.gov The use of heterogeneous catalysts, such as magnesium oxide, has also been shown to effectively catalyze the three-component reaction of aldehydes, amidine systems, and malononitrile (B47326) or ethyl cyanoacetate (B8463686) to form substituted pyrimidines. google.com
| Number of Components | Reactants | Catalyst/Conditions |
| Three | Functionalized enamines, triethyl orthoformate, ammonium acetate | ZnCl2 nih.gov |
| Three | Aldehydes, amidines, malononitrile/ethyl cyanoacetate | Magnesium oxide google.com |
| Four | Amidines and up to three different alcohols | Iridium complex nih.govnih.gov |
Introduction and Functionalization of the 2-Hydroxyl Group
The presence of a hydroxyl group at the 2-position of the pyrimidine ring is a key structural feature of this compound. This group can be introduced through various synthetic strategies, and its existence is often intertwined with the phenomenon of tautomerism.
Mechanisms of Hydroxylation or Tautomerization in Pyrimidine Systems
The 2-hydroxyl group on a pyrimidine ring can be introduced directly during the cyclization step by using urea (B33335) or a related synthon as the N-C-N component in a condensation reaction with a 1,3-dicarbonyl compound. Alternatively, a pre-formed pyrimidine with a suitable leaving group at the 2-position, such as a halogen, can be subjected to nucleophilic substitution with a hydroxide (B78521) source.
A crucial aspect of 2-hydroxypyrimidines is their existence in a tautomeric equilibrium with their corresponding pyrimidin-2-one form. researchgate.netnih.gov This prototropic tautomerism involves the migration of a proton between the oxygen atom of the hydroxyl group and a ring nitrogen atom. The position of this equilibrium is influenced by factors such as the solvent, temperature, and the presence of other substituents on the ring. In many cases, the pyridone tautomer is the more stable form, particularly in polar solvents. Theoretical studies have been conducted to understand the thermodynamic and kinetic properties of this tautomerization. researchgate.netnih.gov The interconversion between the 2-hydroxy and 2-pyridone forms can have significant implications for the reactivity and biological activity of the molecule. The mechanism of hydroxylation in related aromatic systems, such as the enzymatic hydroxylation of aromatic amino acids, often involves an electrophilic hydroxylating intermediate. In the context of pyrimidine-2,4-diones, N-3 hydroxylation has been explored to create chelating sites for metal ions.
Regioselective Introduction of the 6-Methyl Substituent
The precise placement of the methyl group at the 6-position of the pyrimidine ring is critical for the identity of this compound. This regioselectivity can be achieved either by starting with a precursor that already contains the methyl group in the correct position or by performing a regioselective functionalization of a pre-formed pyrimidine ring.
One of the most straightforward methods for introducing the 6-methyl group is to utilize a 1,3-dicarbonyl compound that already possesses this substituent in the appropriate location during the initial ring-forming condensation reaction. For example, the condensation of ethyl acetoacetate (B1235776) with an amidine would lead to a pyrimidine with a methyl group at the 6-position.
Alternatively, direct regioselective functionalization of a pyrimidine ring at the C6 position can be achieved through various methods. Lithiation followed by substitution is a powerful technique for the regioselective introduction of substituents onto heterocyclic rings. By carefully controlling the reaction conditions and the choice of base, it is possible to deprotonate the pyrimidine ring at a specific position, creating a nucleophilic center that can then react with an electrophile, such as a methylating agent. Nucleophilic attack on halopyrimidines is often regioselective, with the C4 and C6 positions being more susceptible to substitution than the C2 position. This provides a handle for introducing substituents at the 6-position. For instance, a 6-halopyrimidine can be subjected to a cross-coupling reaction with an organometallic reagent to introduce a methyl group.
Alkylation and Related Synthetic Methodologies
The synthesis of the 2-Hydroxy-6-methylpyrimidine core typically does not involve direct alkylation of a pre-formed pyrimidine ring to introduce the 6-methyl group. Instead, the methyl group is incorporated from the outset by selecting appropriate starting materials in a cyclocondensation reaction. The most common and regiochemically controlled method is the Pinner synthesis or related cyclizations that utilize a 1,3-dicarbonyl compound. slideshare.netyoutube.com
For the target molecule, a typical precursor would be a β-keto ester such as ethyl acetoacetate. The reaction involves the condensation of this 1,3-dicarbonyl compound with a molecule containing an N-C-N fragment, like urea or guanidine. The reaction mechanism proceeds through initial condensation, followed by cyclization and dehydration to form the pyrimidine ring. The use of ethyl acetoacetate ensures that a methyl group is positioned at C-6 and hydroxyl (or keto) groups are at C-2 and C-4 of the resulting pyrimidine. Subsequent functionalization at the 4-position is then required to introduce the carboxamide group. While direct methylation of some activated pyrimidine rings is possible, it often leads to mixtures of isomers and is less synthetically useful for this specific substitution pattern compared to building the ring from appropriately substituted precursors. researchgate.net
Formation of the 4-Carboxamide Moiety
The introduction of the 4-carboxamide group is a critical step, starting from the corresponding precursor, 2-hydroxy-6-methylpyrimidine-4-carboxylic acid. This transformation can be achieved through several reliable methods.
Conversion of Carboxylic Acid Precursors via Acyl Chlorides and Subsequent Amidation
A traditional and highly effective method for forming the carboxamide is a two-step process involving the conversion of the carboxylic acid to a more reactive acyl chloride, followed by amidation. uni-kiel.de
Acyl Chloride Formation : The precursor, 2-hydroxy-6-methylpyrimidine-4-carboxylic acid, is reacted with a chlorinating agent. Thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂) are commonly used for this purpose, often in an inert aprotic solvent. This reaction converts the carboxylic acid into the highly electrophilic 2-hydroxy-6-methylpyrimidine-4-carbonyl chloride.
Amidation : The generated acyl chloride is then reacted in situ or after isolation with an ammonia (B1221849) source, typically a concentrated aqueous or alcoholic solution of ammonia, to yield the final product, this compound. The reaction is a nucleophilic acyl substitution where the nitrogen of ammonia attacks the carbonyl carbon of the acyl chloride, displacing the chloride ion. researchgate.net An excess of ammonia is often used to neutralize the hydrogen chloride (HCl) byproduct. researchgate.net
This sequence is a robust and widely applied method for the synthesis of primary amides from carboxylic acids.
Alternative Carboxamide Coupling Strategies and Reagents
Modern organic synthesis offers a variety of direct coupling methods that bypass the need for isolating a reactive acyl chloride. These methods, largely developed for peptide synthesis, utilize coupling reagents to activate the carboxylic acid in situ, allowing for a one-pot reaction with an amine. uniurb.it For the synthesis of this compound, the carboxylic acid precursor would be mixed with ammonia (or an ammonium salt) in the presence of a coupling reagent and a non-nucleophilic base.
Prominent coupling reagents include:
Carbodiimides : Reagents like N,N'-dicyclohexylcarbodiimide (DCC) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) activate the carboxylic acid to form a reactive O-acylisourea intermediate, which is then attacked by the amine. peptide.com
Onium Salts (Phosphonium and Aminium/Uronium) : These are among the most efficient coupling reagents. uni-kiel.desigmaaldrich.com
Phosphonium Salts : (Benzotriazol-1-yloxy)tris(dimethylamino)phosphonium hexafluorophosphate (B91526) (BOP) and (Benzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate (PyBOP) are effective but can produce carcinogenic byproducts. sigmaaldrich.com
Aminium/Uronium Salts : Reagents such as HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) and HATU (O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) are highly popular due to their high efficiency, fast reaction rates, and ability to minimize side reactions like racemization in chiral substrates. peptide.comwikipedia.org HATU, in particular, is noted for its superior reactivity, which is attributed to the neighboring group participation of the pyridine (B92270) nitrogen. sigmaaldrich.comwikipedia.org The use of HATU in synthesizing pyrimidine-amide hybrids has been documented. researchgate.net
Other Reagents : 1,1'-Carbonyldiimidazole (CDI) is another effective reagent that activates the carboxylic acid by forming a reactive acylimidazolide intermediate. uran.ua
These methods offer milder reaction conditions and are often preferred when dealing with sensitive functional groups.
| Reagent Class | Examples | General Mechanism |
|---|---|---|
| Carbodiimides | DCC, EDC | Forms O-acylisourea intermediate |
| Phosphonium Salts | BOP, PyBOP | Forms activated benzotriazolyl ester |
| Aminium/Uronium Salts | HBTU, HATU, HCTU | Forms activated (aza)benzotriazolyl ester |
| Imidazolium-based | CDI | Forms acylimidazolide intermediate |
Control of Regioselectivity and Stereochemistry in Pyrimidine Synthesis
The regiochemistry of the final product is determined during the initial ring-forming reaction. In syntheses like the Biginelli or Pinner reactions, the substitution pattern is dictated by the choice of the 1,3-dicarbonyl compound and the N-C-N component. slideshare.netnih.gov
To obtain the 2-hydroxy-6-methyl-4-substituted pattern, a condensation reaction between urea and ethyl acetoacetate is a classic approach. youtube.com
The methyl group from the acetyl part of ethyl acetoacetate consistently becomes the substituent at the C-6 position.
The ester group of ethyl acetoacetate directs the formation of the C-4 substituent, which is initially a hydroxyl group (from the enol tautomer of the keto-ester) and can be further processed.
The urea molecule provides the N1-C2-N3 backbone, with the C2 atom bearing a hydroxyl group (in its keto form, a carbonyl).
This inherent regioselectivity of the cyclocondensation reaction is a cornerstone of pyrimidine synthesis, allowing for the predictable placement of substituents on the heterocyclic ring. rsc.orgrsc.org Stereochemistry is generally not a factor in the synthesis of the aromatic pyrimidine ring itself. However, in reactions like the Biginelli synthesis, which produces dihydropyrimidines, stereocenters can be created, and controlling their configuration may be necessary before subsequent oxidation to the aromatic pyrimidine. nih.govdicp.ac.cn
Optimization of Reaction Parameters and Conditions
The efficiency of pyrimidine synthesis is highly dependent on reaction conditions. Optimizing parameters such as catalysts, solvents, and temperature is crucial for maximizing yield and minimizing side products.
Investigation of Catalytic Systems and Solvent Effects
A wide array of catalysts have been employed to promote the cyclocondensation reactions that form the pyrimidine ring. mdpi.com
Acid Catalysis : Brønsted acids (like HCl, H₂SO₄) and Lewis acids (e.g., ZnCl₂, Cu(OTf)₂, ZrCl₄) are commonly used. youtube.comacs.org Lewis acids are thought to activate the carbonyl groups of the dicarbonyl starting material, facilitating nucleophilic attack.
Base Catalysis : Strong bases like sodium ethoxide or potassium carbonate can also catalyze the condensation, typically by deprotonating the active methylene (B1212753) group of the 1,3-dicarbonyl compound. mdpi.com
Metal Catalysis : Transition metals, including palladium and iridium, have been used in multicomponent reactions to construct pyrimidine rings from different starting materials, such as alcohols and amidines. mdpi.com
The choice of solvent also has a significant impact on reaction outcomes. While traditional syntheses often use alcohols like ethanol (B145695), modern approaches have explored a range of solvents to improve yields and facilitate greener processes. Aprotic solvents such as DMF or DCM may be used, and in some cases, mixed solvent systems (e.g., water/ethanol) or even solvent-free conditions have proven effective. researchgate.netresearchgate.net The optimal solvent often depends on the specific reactants and catalyst being used.
| Parameter | Examples | Effect on Reaction |
|---|---|---|
| Catalytic Systems | Brønsted Acids (TFA, HCl) | Activates carbonyls, facilitates dehydration. mdpi.com |
| Lewis Acids (ZnCl₂, Cu(OTf)₂) | Coordinates to carbonyl oxygen, increasing electrophilicity. youtube.com | |
| Bases (NaOEt, K₂CO₃) | Promotes enolate formation from 1,3-dicarbonyls. mdpi.com | |
| Solvent Effects | Protic (Ethanol, Water) | Commonly used, can participate in proton transfer steps. |
| Aprotic (DMF, DCM, THF) | Used for specific coupling reactions (e.g., amidation). researchgate.net | |
| Solvent-Free | Environmentally friendly, often used with mechanochemical methods. researchgate.net |
Advanced Spectroscopic and Structural Elucidation
Vibrational Spectroscopy for Molecular Fingerprinting and Functional Group Assignment
Fourier Transform Infrared (FT-IR) Spectroscopy Analysis
An FT-IR spectrum of 2-Hydroxy-6-methylpyrimidine-4-carboxamide would be expected to display distinct absorption bands corresponding to specific molecular vibrations. Key regions of interest would include:
3500-3200 cm⁻¹: N-H stretching vibrations from the primary amide (-CONH₂) and O-H stretching of the hydroxyl group. The precise position and shape of these bands would offer insight into intermolecular and intramolecular hydrogen bonding.
3000-2850 cm⁻¹: C-H stretching vibrations of the methyl group.
1700-1630 cm⁻¹: A strong absorption band for the C=O stretching vibration (Amide I band) of the carboxamide group. Its frequency would be influenced by hydrogen bonding and conjugation with the pyrimidine (B1678525) ring. The potential keto tautomer of the 2-hydroxy group would also show a C=O stretch in this region.
1650-1550 cm⁻¹: N-H bending vibration of the amide (Amide II band) and C=C/C=N stretching vibrations within the pyrimidine ring.
1500-1000 cm⁻¹: The "fingerprint region," containing a complex series of bands from C-N stretching, C-O stretching, C-H bending, and various pyrimidine ring deformation modes.
Table 3.1.1: Hypothetical FT-IR Data for this compound
| Wavenumber (cm⁻¹) | Intensity | Vibrational Assignment |
|---|---|---|
| ~3450, ~3300 | Medium-Strong, Broad | N-H asymmetric & symmetric stretching (Amide) |
| ~3200 | Medium, Broad | O-H stretching (intermolecular H-bonding) |
| ~2950 | Weak-Medium | C-H stretching (Methyl group) |
| ~1670 | Strong | C=O stretching (Amide I) |
| ~1620 | Medium | N-H bending (Amide II) / C=N stretching (Ring) |
| ~1580 | Medium-Strong | C=C stretching (Ring) |
| ~1450 | Medium | C-H asymmetric bending (Methyl group) |
Fourier Transform Raman (FT-Raman) Spectroscopy for Vibrational Mode Identification
FT-Raman spectroscopy provides complementary information to FT-IR. Vibrations that result in a significant change in polarizability are Raman active. For this molecule, FT-Raman would be particularly useful for observing vibrations of the pyrimidine ring and other non-polar bonds. Expected key signals would include:
Symmetric vibrations: The symmetric stretching of the pyrimidine ring would likely produce a strong and characteristic Raman signal.
C-C and C-N bonds: Stretching modes within the heterocyclic ring.
Methyl group vibrations: C-H symmetric stretching and bending modes.
Carbonyl group: The C=O stretch is often weaker in Raman than in IR but can still be observed.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Determination
NMR spectroscopy is the most powerful tool for elucidating the precise connectivity and spatial arrangement of atoms in a molecule. By analyzing the chemical shifts, signal multiplicities (splitting patterns), and integration values, the complete structure can be mapped.
Proton Nuclear Magnetic Resonance (¹H NMR) for Proton Environment Analysis
The ¹H NMR spectrum would reveal the number of distinct proton environments in the molecule. For this compound, one would expect to see signals for:
Amide Protons (-CONH₂): Two protons, which may appear as one or two broad singlets due to exchange with the solvent or restricted rotation around the C-N bond. Their chemical shift would be highly dependent on the solvent and concentration.
Pyrimidine Ring Proton: A single proton on the pyrimidine ring, appearing as a singlet. Its chemical shift would be in the aromatic/heteroaromatic region.
Methyl Protons (-CH₃): A singlet integrating to three protons, typically found in the upfield region.
Hydroxy Proton (-OH): A broad singlet, whose chemical shift is highly variable and dependent on solvent, temperature, and hydrogen bonding.
Table 3.2.1: Predicted ¹H NMR Data for this compound (in DMSO-d₆)
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
|---|---|---|---|
| ~11.0 - 13.0 | br s | 1H | -OH |
| ~7.5 - 8.5 | br s | 2H | -CONH₂ |
| ~7.0 | s | 1H | Pyrimidine C5-H |
Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) for Carbon Skeleton Characterization
The ¹³C NMR spectrum provides information on the carbon framework of the molecule. Each unique carbon atom gives a distinct signal. For this compound, six distinct signals would be expected:
Carboxamide Carbonyl (C=O): The most downfield signal.
Pyrimidine Ring Carbons: Four signals for the four unique carbons in the ring. The carbons attached to electronegative atoms (oxygen and nitrogen) would be further downfield.
Methyl Carbon (-CH₃): The most upfield signal.
Table 3.2.2: Predicted ¹³C NMR Data for this compound (in DMSO-d₆)
| Chemical Shift (δ, ppm) | Assignment |
|---|---|
| ~168 | C=O (Amide) |
| ~165 | C2-OH |
| ~160 | C6-CH₃ |
| ~155 | C4-CONH₂ |
| ~110 | C5 |
Two-Dimensional NMR Techniques (e.g., gHMQC, COSY, HSQC, HMBC) for Connectivity Mapping
2D NMR experiments would be essential to confirm the assignments made from 1D spectra and to establish the complete molecular structure.
COSY (Correlation Spectroscopy): Would show correlations between coupled protons. In this molecule, with mostly singlet signals, COSY would be of limited use but could reveal any long-range couplings.
HSQC (Heteronuclear Single Quantum Coherence): Would correlate each proton signal with the signal of the carbon atom it is directly attached to. This would definitively link the pyrimidine C5-H proton signal to the C5 carbon signal and the methyl protons to the methyl carbon.
HMBC (Heteronuclear Multiple Bond Correlation): Is crucial for establishing connectivity across multiple bonds. It would show correlations between protons and carbons that are two or three bonds away. For instance, the methyl protons (-CH₃) would show a correlation to the C6 and C5 carbons of the pyrimidine ring. The pyrimidine C5-H proton would show correlations to the C4 and C6 carbons, confirming the substitution pattern. The amide protons would show correlations to the C4 and carbonyl carbons.
Without access to actual spectral data, this article serves as a methodological framework rather than a definitive analysis. The acquisition of experimental spectra for this compound would be necessary to provide a complete and accurate structural elucidation.
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Computational Chemistry and Theoretical Modeling
Density Functional Theory (DFT) Calculations for Electronic and Structural Properties
Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, balancing accuracy with computational cost. It is widely used to predict the electronic and structural properties of pyrimidine (B1678525) derivatives. samipubco.comjocpr.comnih.gov The B3LYP (Becke, 3-parameter, Lee-Yang-Parr) functional is a popular hybrid functional frequently employed for these types of calculations, often paired with basis sets like 6-311++G(d,p) to ensure reliable results. jocpr.comnih.govnih.gov
Geometry optimization is a fundamental computational step to determine the most stable three-dimensional arrangement of atoms in a molecule, corresponding to a minimum on the potential energy surface. nih.govnih.gov For a molecule like 2-Hydroxy-6-methylpyrimidine-4-carboxamide, this involves calculating bond lengths, bond angles, and dihedral angles that define its structure.
Conformational analysis, often performed through Potential Energy Surface (PES) scans, is crucial for flexible molecules. nih.gov By systematically rotating dihedral angles, such as the one connecting the carboxamide group to the pyrimidine ring, researchers can identify the lowest energy conformer. nih.gov DFT calculations on related pyrimidine structures have successfully determined their optimized geometries, which show good agreement with experimental X-ray diffraction data. nih.govresearchgate.net
Table 1: Illustrative Optimized Geometrical Parameters (Bond Lengths and Angles) for a Pyrimidine Derivative Core Structure based on DFT Calculations. (Note: Data is representative of typical pyrimidine structures calculated using DFT/B3LYP methods, as specific experimental or calculated data for the title compound is not available in the provided sources.)
| Parameter | Bond Length (Å) | Parameter | Bond Angle (°) |
| N1-C2 | 1.34 | C2-N1-C6 | 120.5 |
| C2-N3 | 1.33 | N1-C2-N3 | 125.0 |
| N3-C4 | 1.38 | C2-N3-C4 | 115.0 |
| C4-C5 | 1.42 | N3-C4-C5 | 122.0 |
| C5-C6 | 1.36 | C4-C5-C6 | 118.0 |
| C6-N1 | 1.35 | C5-C6-N1 | 119.5 |
Frontier Molecular Orbital (FMO) theory is essential for understanding chemical reactivity. The Highest Occupied Molecular Orbital (HOMO) acts as an electron donor, while the Lowest Unoccupied Molecular Orbital (LUMO) acts as an electron acceptor. libretexts.orgyoutube.com The energy difference between them, known as the HOMO-LUMO gap (ΔE), is a critical indicator of molecular stability and reactivity. pmf.unsa.bawikipedia.org A smaller gap suggests the molecule is more reactive and prone to electronic transitions. nih.govpmf.unsa.ba
For pyrimidine derivatives, the HOMO is often distributed over the pyrimidine ring and electron-donating substituents, while the LUMO is typically localized on the ring and any electron-withdrawing groups. nih.govresearchgate.net This distribution dictates how the molecule interacts with other reagents. The energy gap can be used to estimate properties like ionization potential and electron affinity. researchgate.netmaterialsciencejournal.org
Table 2: Representative Frontier Molecular Orbital Energies and Related Parameters for a Pyrimidine Derivative. (Note: Values are illustrative and based on DFT calculations for similar heterocyclic compounds.)
| Parameter | Value (eV) |
| EHOMO | -6.85 |
| ELUMO | -1.90 |
| Energy Gap (ΔE) | 4.95 |
| Ionization Potential (I ≈ -EHOMO) | 6.85 |
| Electron Affinity (A ≈ -ELUMO) | 1.90 |
| Chemical Hardness (η = (I-A)/2) | 2.475 |
A Molecular Electrostatic Potential (MEP) map is a visual tool that illustrates the charge distribution within a molecule, allowing for the prediction of reactive sites. chemrxiv.orgresearchgate.net The map is plotted on the molecule's electron density surface, with different colors representing varying potential values. researchgate.netmdpi.com
Red regions indicate negative electrostatic potential, rich in electrons, and are susceptible to electrophilic attack. These are typically found around electronegative atoms like oxygen and nitrogen. chemrxiv.orgresearchgate.net
Blue regions represent positive electrostatic potential, which is electron-poor, indicating sites for nucleophilic attack. These are often located around hydrogen atoms, particularly those attached to electronegative atoms (e.g., in -OH or -NH2 groups). chemrxiv.orgresearchgate.net
Green regions correspond to neutral or zero potential. researchgate.net
For this compound, the MEP map would likely show negative potential (red/yellow) around the oxygen atoms of the hydroxyl and carboxamide groups and the nitrogen atoms of the pyrimidine ring. Positive potential (blue) would be expected around the hydrogen atoms of the amide and hydroxyl groups.
Natural Bonding Orbital (NBO) analysis provides a detailed picture of the Lewis-like bonding structure, including lone pairs and delocalized electrons. mpg.dewisc.edu It is particularly useful for quantifying intramolecular charge transfer (ICT) and hyperconjugative interactions by examining the interactions between filled (donor) and vacant (acceptor) orbitals. nih.govnih.gov
DFT calculations are highly effective at predicting spectroscopic properties, which can then be compared with experimental data to validate the computational model. nih.gov
Vibrational Wavenumbers (FT-IR, FT-Raman): Theoretical vibrational frequencies can be calculated, though they are often systematically overestimated. A scaling factor is typically applied to improve the correlation with experimental FT-IR and FT-Raman spectra. nih.govnih.gov This allows for a precise assignment of vibrational modes to specific functional groups. nih.gov
NMR Chemical Shifts: The Gauge-Independent Atomic Orbital (GIAO) method is commonly used within DFT to calculate 1H and 13C NMR chemical shifts. mdpi.com By comparing the calculated shifts for a proposed structure with experimental values, researchers can confirm or elucidate molecular structures. nih.govcompchemhighlights.org The DP4+ analysis is a statistical method that uses calculated NMR data to determine the most probable structure among several possibilities. nih.govcompchemhighlights.org
Table 3: Example Correlation between Experimental and Calculated 13C NMR Chemical Shifts for a Substituted Pyrimidine Ring. (Note: This table illustrates the typical accuracy of DFT/GIAO calculations after scaling.)
| Carbon Atom | Experimental δ (ppm) | Calculated δ (ppm) | Difference (ppm) |
| C2 | 162.5 | 163.1 | -0.6 |
| C4 | 165.0 | 164.2 | +0.8 |
| C5 | 108.3 | 108.9 | -0.6 |
| C6 | 155.1 | 155.8 | -0.7 |
Higher-Level Quantum Chemical Methods (e.g., MP2, Coupled Cluster) for Enhanced Accuracy
While DFT is a versatile tool, higher-level ab initio methods like Møller-Plesset perturbation theory (MP2) and Coupled Cluster (CC) theory are employed when greater accuracy is required, particularly for calculating interaction energies or properties where electron correlation is critical. arxiv.orgaps.org
MP2: This method offers a significant improvement over the Hartree-Fock method by including electron correlation at the second-order perturbation level. It is often used for refining geometries and calculating interaction energies in hydrogen-bonded systems. researchgate.net
Coupled Cluster (e.g., CCSD(T)): Regarded as the "gold standard" in quantum chemistry, Coupled Cluster methods that include single, double, and perturbative triple excitations (CCSD(T)) provide highly accurate energies. aps.org However, their high computational cost (scaling steeply with the size of the system) typically limits their application to smaller molecules or for benchmarking results obtained from less expensive methods like DFT. arxiv.orgaps.org These methods are invaluable for obtaining precise data on reaction barriers, excitation energies, and non-covalent interactions where DFT functionals may be less reliable.
In-depth Computational Analysis of this compound Remains Largely Unexplored in Scientific Literature
A comprehensive review of available scientific literature reveals a significant gap in the computational and theoretical modeling of the chemical compound this compound. Despite the growing interest in pyrimidine derivatives for various applications, detailed theoretical investigations into the specific properties of this molecule, such as solvent effects, chemical reactivity, and non-linear optical (NLO) properties, are not readily found in published research.
While computational chemistry is a powerful tool for predicting molecular behavior, its application to every chemical entity is not exhaustive. For this compound, specific studies employing methods like the Polarizable Continuum Model (PCM) to understand its behavior in different solvents, or Density Functional Theory (DFT) to predict its reactivity and reaction mechanisms, have not been prominently reported. Similarly, theoretical evaluations of its potential for non-linear optical applications are absent from the body of scientific work accessible through extensive searches.
Research in the broader category of pyrimidine derivatives is more common. For instance, a study on 2-Amino-6-methyl pyrimidine-4-one, a tautomer of the compound , utilized DFT to analyze its structure and stability in various solvents. jocpr.com However, due to the strict focus of this article on this compound, the findings from related but distinct molecules cannot be substituted.
The absence of specific research data for this compound prevents a detailed discussion and the creation of data tables for the following topics as requested:
Theoretical Evaluation of Non-Linear Optical (NLO) Properties
This indicates a potential area for future research, where computational chemists could explore the properties of this compound to fill the current knowledge void. Such studies would be valuable in understanding its fundamental chemical characteristics and assessing its potential for applications in materials science and medicinal chemistry.
Applications in Advanced Chemical Synthesis and Materials Science
Utilization as a Crucial Building Block in the Synthesis of Complex Organic Molecules
The pyrimidine (B1678525) framework is a cornerstone in the synthesis of a vast array of biologically active molecules and complex organic structures. While direct examples of 2-Hydroxy-6-methylpyrimidine-4-carboxamide as a starting material are not extensively documented, the reactivity of the pyrimidine ring system is well-established. The hydroxyl and carboxamide groups can serve as handles for further chemical transformations, allowing for the construction of more elaborate molecular architectures. For instance, the hydroxyl group can be alkylated or acylated, and the carboxamide can undergo various condensation reactions. These potential transformations are foundational in the multi-step synthesis of novel organic compounds.
Table 1: Potential Synthetic Transformations of this compound
| Functional Group | Potential Reaction | Resulting Structure |
|---|---|---|
| Hydroxyl (-OH) | O-alkylation | Ether derivative |
| Hydroxyl (-OH) | O-acylation | Ester derivative |
| Carboxamide (-CONH2) | Dehydration | Nitrile derivative |
| Carboxamide (-CONH2) | Hofmann Rearrangement | Amine derivative |
| Pyrimidine Ring | Electrophilic Substitution | Substituted pyrimidine |
Note: This table represents hypothetical transformations based on standard organic chemistry principles, as specific research on this compound is limited.
Development as an Intermediate in the Production of Research Probes and Compounds
Pyrimidine derivatives are frequently employed as intermediates in the synthesis of chemical probes used to investigate biological processes. The structural motif of this compound could be valuable in the design of molecules targeting specific enzymes or receptors. The carboxamide group, for instance, can participate in hydrogen bonding interactions, which are crucial for molecular recognition in biological systems. By modifying the core structure, researchers could potentially develop fluorescent probes or affinity-based probes to study cellular mechanisms.
Exploration in the Development of Advanced Materials, including Polymers and Coatings
The incorporation of pyrimidine units into polymer backbones can impart unique properties to the resulting materials, such as thermal stability and specific recognition capabilities. While there is no specific literature on the use of this compound in polymer science, its bifunctional nature (hydroxyl and carboxamide groups) suggests its potential as a monomer or a cross-linking agent. The hydrogen-bonding capabilities of the carboxamide and hydroxyl groups could contribute to the formation of supramolecular polymer assemblies with ordered structures.
Table 2: Potential Polymerization Reactions Involving this compound
| Polymerization Type | Role of Compound | Potential Polymer Properties |
|---|---|---|
| Polycondensation | Monomer | Enhanced thermal stability |
| Addition Polymerization | Functional Monomer | Modified surface properties |
| Cross-linking | Cross-linking Agent | Increased rigidity and solvent resistance |
Note: This table is illustrative and based on the general reactivity of the functional groups present in the molecule.
Application as a Reagent in Analytical Methods for the Separation and Identification of Complex Mixtures
Pyrimidine derivatives can be utilized in analytical chemistry, for example, as derivatizing agents to enhance the detection of certain analytes or as ligands in chromatography. The functional groups of this compound could potentially be exploited for such purposes. For instance, the hydroxyl group could be used to attach the molecule to a solid support for affinity chromatography, or the entire molecule could serve as a chromophore for UV-Vis detection after reacting with a target analyte. However, specific applications of this compound as an analytical reagent have not been reported.
Crystal Engineering and Supramolecular Assembly
Rational Design and Controlled Growth of Single Crystals
The rational design of the crystalline form of 2-Hydroxy-6-methylpyrimidine-4-carboxamide hinges on the predictable nature of its functional groups in forming robust hydrogen bonds. The molecule possesses key hydrogen bond donors (the hydroxyl and amide N-H groups) and acceptors (the pyrimidine (B1678525) nitrogen atoms, the carbonyl oxygen, and the hydroxyl oxygen), which are instrumental in directing the supramolecular assembly. The growth of high-quality single crystals is essential for unequivocally determining the three-dimensional structure and understanding its solid-state properties.
The process of growing single crystals typically involves slow evaporation of a saturated solution, a technique that allows for the gradual and ordered arrangement of molecules into a crystalline lattice. The choice of solvent is critical, as solvent-solute interactions can influence the final crystal packing and even lead to the formation of solvates. For pyrimidine derivatives, solvents such as ethanol (B145695) are often employed to facilitate the growth of colorless, single crystals suitable for X-ray diffraction analysis. nih.gov
Theoretical approaches, such as Density Functional Theory (DFT), can be utilized to predict stable crystal structures and guide the rational design process. By calculating the relative energies of different hypothetical packing arrangements, researchers can identify the most probable crystalline forms and devise experimental strategies to obtain them.
Detailed Analysis of Intermolecular Interactions and Crystal Packing Architectures
The crystal packing of this compound is expected to be dominated by a network of intermolecular hydrogen bonds. Analysis of analogous structures, such as 2-amino-4-hydroxy-6-methylpyrimidine-trihydrate, reveals the formation of one-dimensional chain structures held together by hydrogen bonds, which then extend into a three-dimensional network through further interactions between the pyrimidine rings. researchgate.net
In the case of this compound, several key hydrogen bonding motifs can be anticipated:
Amide-Amide Homodimers: The carboxamide group can form robust R(2)2(8) ring motifs through N-H···O hydrogen bonds with a neighboring molecule. nih.gov This is a common and highly predictable supramolecular synthon in crystal engineering.
Hydroxyl Group Interactions: The 2-hydroxy group can act as both a hydrogen bond donor and acceptor, participating in O-H···N or O-H···O interactions with the pyrimidine ring or the carbonyl group of adjacent molecules.
Pyrimidine Ring Involvement: The nitrogen atoms of the pyrimidine ring are strong hydrogen bond acceptors and are likely to be involved in interactions with the hydroxyl or amide N-H groups.
Table 1: Potential Intermolecular Interactions in this compound Crystals
| Interaction Type | Donor | Acceptor | Potential Motif |
| Hydrogen Bond | Amide N-H | Carbonyl O | R(2)2(8) Homodimer |
| Hydrogen Bond | Hydroxyl O-H | Pyrimidine N | Chain/Sheet Formation |
| Hydrogen Bond | Hydroxyl O-H | Carbonyl O | Chain/Sheet Formation |
| Hydrogen Bond | Amide N-H | Pyrimidine N | Inter-chain/sheet linking |
| C-H···O | Pyrimidine C-H | Carbonyl O | Packing stabilization |
| π-π Stacking | Pyrimidine Ring | Pyrimidine Ring | Packing stabilization |
Formation and Characterization of Multi-component Crystals and Cocrystals
The formation of multi-component crystals, such as cocrystals and salts, offers a powerful strategy to modify the physicochemical properties of a molecule without altering its covalent structure. This compound, with its array of hydrogen bonding sites, is an excellent candidate for cocrystal formation with various coformers, particularly carboxylic acids.
The design of cocrystals relies on the principle of supramolecular synthons, where robust and predictable non-covalent interactions are used to assemble different molecular components into a single crystalline entity. For pyrimidine derivatives, the formation of cocrystals with carboxylic acids often involves hydrogen bonding between the pyrimidine nitrogen and the carboxylic acid hydroxyl group. nih.gov
The characterization of multi-component crystals is typically achieved through techniques such as X-ray powder diffraction (XRPD), differential scanning calorimetry (DSC), and infrared (IR) spectroscopy. Single-crystal X-ray diffraction provides definitive proof of cocrystal formation and reveals the precise intermolecular interactions between the components. nih.gov
Investigation of Proton Transfer Complexes and Their Structural Features
The interaction between this compound and a sufficiently acidic coformer can lead to the formation of a proton transfer complex, which is essentially a molecular salt. The likelihood of proton transfer depends on the difference in pKa values (ΔpKa) between the pyrimidine derivative and the coformer. A large ΔpKa generally favors proton transfer.
In such complexes, a proton is transferred from the acidic coformer to one of the basic nitrogen atoms of the pyrimidine ring. This results in the formation of a pyrimidinium cation and a carboxylate anion, which are then held together by strong charge-assisted hydrogen bonds.
The structural features of these proton transfer complexes can be elucidated using single-crystal X-ray diffraction. Spectroscopic techniques such as FT-IR and Nuclear Magnetic Resonance (NMR) can also provide evidence of proton transfer. For instance, in the IR spectrum, the formation of a carboxylate group and a protonated pyrimidine ring would lead to characteristic shifts in the vibrational frequencies of the C=O and N-H bonds. mdpi.com Studies on related pyrimidine systems with carboxylic acids have demonstrated the formation of stable 1:1 proton transfer complexes, which can be investigated both in solution and in the solid state. pharmacophorejournal.comnih.gov
Future Research Trajectories and Perspectives
Development of Sustainable and More Efficient Synthetic Routes for the Compound
The future of synthesizing 2-Hydroxy-6-methylpyrimidine-4-carboxamide is intrinsically linked to the principles of green and sustainable chemistry. benthamdirect.comnih.govpowertechjournal.com Current research in pyrimidine (B1678525) synthesis emphasizes the need to move away from hazardous solvents, toxic reagents, and energy-intensive processes that have historically characterized the production of such heterocyclic compounds. powertechjournal.com
Future synthetic strategies are expected to focus on several key areas:
Multicomponent Reactions (MCRs): These reactions are highly attractive as they allow for the construction of complex molecules like pyrimidine derivatives in a single step from three or more reactants, which increases efficiency and reduces waste. acs.org Iridium-catalyzed MCRs, for instance, have been used to create highly substituted pyrimidines from amidines and alcohols. acs.org
Green Catalysts and Solvents: The use of environmentally benign catalysts, such as reusable heterogeneous catalysts or metal-free catalysts, is a growing trend. powertechjournal.com Similarly, employing greener solvents like water or ionic liquids, or conducting reactions under solvent-free conditions, will be crucial. nih.gov
Energy-Efficient Methodologies: Techniques such as microwave-assisted and ultrasound-assisted synthesis are being explored to reduce reaction times and energy consumption compared to conventional heating methods. nih.govpowertechjournal.com
Renewable Feedstocks: A long-term goal is the use of renewable resources and biomass-derived starting materials to replace petroleum-based precursors. powertechjournal.comacs.org For example, developing catalytic reactions that convert alcohols derived from lignocellulose into key chemical building blocks is a central theme in sustainable synthesis. acs.org
| Synthetic Approach | Key Advantages | Relevant Research Area |
| Multicomponent Reactions | High atom economy, reduced steps, combinatorial library potential. acs.org | Catalysis, Organic Synthesis |
| Green Catalysis | Reusability, reduced toxicity, improved sustainability. powertechjournal.com | Heterogeneous Catalysis, Biocatalysis |
| Microwave/Ultrasound | Reduced reaction times, lower energy consumption. nih.gov | Green Chemistry, Process Chemistry |
| Renewable Feedstocks | Reduced reliance on fossil fuels, improved lifecycle. acs.org | Sustainable Chemistry, Biomass Conversion |
In-depth Exploration of Structure-Reactivity Relationships in Derivatization
A deep understanding of the structure-reactivity relationship (SRR) is fundamental to unlocking the full potential of this compound for creating novel derivatives. This involves systematically modifying the substituents at various positions on the pyrimidine ring and observing the resultant changes in chemical reactivity and properties. nih.gov
Future research will likely focus on:
Systematic Derivatization: Creating a library of analogues by modifying the hydroxy, methyl, and carboxamide groups. For example, the amide group offers a prime site for modification to explore how different substituents influence the compound's electronic properties and reactivity. nih.gov
Kinetic and Mechanistic Studies: Investigating the reaction mechanisms for the derivatization of the pyrimidine core. This includes studying how the existing functional groups direct the regioselectivity of further reactions, such as electrophilic or nucleophilic substitutions.
Conformational Analysis: Examining how different substituents affect the three-dimensional structure of the molecule. Techniques like replacing a flexible group with a more rigid one can lead to significant changes in potency and other properties in biologically active molecules. nih.govacs.org For instance, in a study on pyrimidine-4-carboxamide (B1289416) inhibitors, conformational restriction of a side chain increased inhibitory potency threefold. acs.org
The insights gained from these studies are critical for the rational design of new molecules with tailored properties, whether for materials science or as scaffolds in medicinal chemistry. nih.govnih.gov
| Position of Substitution | Potential Modification | Expected Impact on Reactivity |
| C2-Hydroxy Group | Alkylation, Acylation | Alters hydrogen bonding capacity and nucleophilicity. |
| C4-Carboxamide Group | N-alkylation, N-arylation | Modifies lipophilicity and steric hindrance. nih.gov |
| C6-Methyl Group | Halogenation, Oxidation | Influences electronic density of the ring and provides handles for further coupling reactions. |
Advanced Spectroscopic Investigations under Diverse Environmental Conditions
To fully characterize this compound, it is essential to move beyond standard spectroscopic analysis and employ advanced techniques under a variety of environmental conditions. This will provide a dynamic picture of the molecule's behavior.
Future investigations should include:
Multi-nuclear and 2D NMR Spectroscopy: Advanced NMR techniques can elucidate complex structural features, including tautomeric equilibria (e.g., hydroxy-pyrimidine vs. pyrimidone forms), which are common in such heterocyclic systems. nih.gov Dynamic NMR studies can also reveal information about conformational changes. mdpi.com
Raman and Infrared (IR) Spectroscopy: Vibrational spectroscopy is highly sensitive to changes in molecular structure and intermolecular interactions. nih.gov Studying the compound in different solvents or at various temperatures can reveal details about hydrogen bonding between the molecule and its environment, such as with water molecules. nih.gov
Mass Spectrometry: High-resolution mass spectrometry (HRMS) coupled with techniques like collision-induced dissociation (CID) can be used to study fragmentation patterns, providing insights into the compound's stability and the strength of its chemical bonds. semanticscholar.org
UV-Visible and Fluorescence Spectroscopy: These techniques are crucial for understanding the electronic structure of the molecule. Investigating spectral shifts as a function of pH can determine pKa values and provide information on the protonation state of the molecule in different environments. nih.gov
These studies are vital for predicting how the compound will behave in various applications, from biological systems to advanced materials. nih.gov
Integration of Machine Learning and Artificial Intelligence in Computational Studies for Property Prediction
Future directions in this area include:
Quantitative Structure-Activity Relationship (QSAR) Modeling: Developing ML-based QSAR models to predict the biological activity or other properties of novel derivatives. arxiv.orgscirp.org Models like Multiple Linear Regression (MLR) and Artificial Neural Networks (ANN) can be trained on a dataset of known pyrimidine derivatives to predict the activity of new, unsynthesized compounds. scirp.org
Property Prediction: Using deep learning architectures, such as Message Passing Neural Networks (MPNNs), to predict a wide range of quantum chemical properties, including electronic and thermodynamic characteristics. research.googlearxiv.org This accelerates the virtual screening of large chemical libraries. indianabiosciences.org
Reaction Prediction and Synthesis Design: AI tools can assist in designing more efficient synthetic routes by predicting reaction outcomes and suggesting optimal reaction conditions, thus streamlining the development of new derivatives. patsnap.com
De Novo Drug Design: Generative AI models can design entirely new molecules based on desired properties, using the this compound scaffold as a starting point for creating novel drug candidates. patsnap.com
The integration of AI promises to significantly accelerate the discovery and optimization cycle for new functional molecules based on this pyrimidine core. nih.gov
| AI/ML Application | Objective | Potential Outcome |
| QSAR/QSPR Modeling | Predict biological activity and physicochemical properties. scirp.orgresearchgate.net | Rapid identification of promising lead compounds for further study. |
| Deep Learning (e.g., MPNNs) | Predict quantum chemical properties from structure. research.google | High-throughput virtual screening and property evaluation. |
| AI-Powered Synthesis Planning | Optimize reaction pathways and conditions. patsnap.com | More efficient and sustainable synthesis of new derivatives. |
| Generative Models | Design novel molecules with desired characteristics. | Discovery of new chemical entities with enhanced functionality. |
Discovery of Novel Research Applications as Chemical Probes or Synthetic Intermediates
The inherent structural features of this compound make it a versatile platform for developing new research tools and building blocks for more complex molecules.
Future research should aim to:
Develop Chemical Probes: A chemical probe is a small molecule used to study biological systems. nih.gov By attaching fluorescent tags or reactive groups to the this compound core, it could be developed into a probe for specific proteins or cellular processes. Phenotypic screening can be a powerful method to identify such novel biological activities. nih.gov
Serve as a Synthetic Intermediate: The compound can act as a key building block in the synthesis of more complex, biologically active molecules. nih.gov Its functional groups (hydroxy, carboxamide, and the pyrimidine ring itself) provide multiple reaction points for elaboration into diverse chemical scaffolds, such as fused heterocyclic systems like pyrazolo[3,4-d]pyrimidines. nih.govimpactfactor.org
Explore New Bioactivities: Pyrimidine derivatives are known to possess a vast range of pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory properties. nih.govgsconlinepress.com Systematic screening of this compound and its newly synthesized derivatives against various biological targets could uncover novel therapeutic applications. gsconlinepress.comrsc.orgmdpi.com For instance, pyrimidine-based compounds have been successfully developed as potent and selective enzyme inhibitors. nih.govnih.gov
The exploration of these applications will expand the utility of this compound beyond its current scope, positioning it as a valuable molecule in both chemical biology and synthetic chemistry.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
